Growth Suppression Potency in MCF7 Cells: 2′S vs. 2′R
In a direct head-to-head comparison, the (2′S)-configured 2′-hydroxy-C6-ceramide exhibited approximately 2.7-fold lower growth-suppressive potency (IC50 ~8 μM) than its (2′R)-diastereomer (IC50 ~3 μM) in MCF7 breast cancer cells, while still surpassing the activity of the non-hydroxylated C6-Cer (IC50 ~12 μM) by 1.5-fold. An identical stereospecific trend was observed for the dihydro analogs: (2′S)-2′-OH-C6-dhCer IC50 ~12 μM vs. (2′R)-isomer IC50 ~8 μM vs. ordinary C6-dhCer IC50 ~38 μM [1]. Although these data derive from short-chain (C6) ceramide analogs used as cell-permeable surrogates and require extrapolation to the long-chain C24:1 system, the stereochemical trend is class-level consistent across multiple 2′-hydroxy ceramide chain lengths characterized in the same study [1].
| Evidence Dimension | Growth suppression potency (IC50) in MCF7 breast cancer cells |
|---|---|
| Target Compound Data | (2′S)-2′-OH-C6-Cer IC50 ~8 μM; (2′S)-2′-OH-C6-dhCer IC50 ~12 μM |
| Comparator Or Baseline | (2′R)-2′-OH-C6-Cer IC50 ~3 μM; (2′R)-2′-OH-C6-dhCer IC50 ~8 μM; ordinary C6-Cer IC50 ~12 μM; ordinary C6-dhCer IC50 ~38 μM |
| Quantified Difference | 2′S is ~2.7-fold less potent than 2′R (C6-Cer series); 2′S is ~1.5-fold more potent than non-hydroxylated C6-Cer; 2′S is ~4.8-fold more potent than non-hydroxylated C6-dhCer |
| Conditions | MCF7 breast cancer cell line; 2′-OH-C6-ceramide and 2′-OH-C6-dihydroceramide stereoisomer pairs; MTT or equivalent cell viability endpoint |
Why This Matters
For researchers studying ceramide-mediated apoptosis or growth arrest, the (S)-enantiomer provides a less potent but metabolically distinct tool that can decouple growth-suppressive potency from metabolic effects on endogenous ceramide pools, enabling dissection of mechanism-of-action pathways.
- [1] Szulc ZM, Bai A, Bielawski J, Mayroo N, Miller DE, Gracz H, Hannun YA, Bielawska A. Synthesis, NMR characterization and divergent biological actions of 2′-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. Bioorg Med Chem. 2010;18(21):7565-7579. doi:10.1016/j.bmc.2010.08.050. View Source
